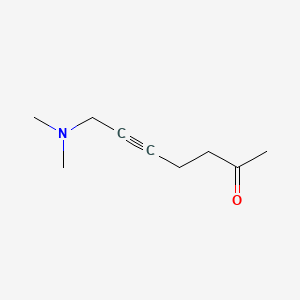![molecular formula C30H18O4 B10838928 [6,3''']Biflavone](/img/structure/B10838928.png)
[6,3''']Biflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6,3’‘’]biflavone is a type of biflavonoid, a class of polyphenolic compounds composed of two flavonoid units. Biflavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These compounds are naturally occurring in various plants and have been the subject of extensive research due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6,3’‘’]biflavone typically involves the coupling of two flavonoid units. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the flavonoid units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
Industrial production of biflavonoids, including [6,3’‘’]biflavone, can involve the extraction from plant sources or chemical synthesis. Extraction methods include solvent extraction, where plant materials are processed using solvents like ethanol or methanol to isolate the biflavonoids. Chemical synthesis, on the other hand, allows for the production of biflavonoids in larger quantities and with higher purity, using methods like the Suzuki-Miyaura cross-coupling reaction.
Chemical Reactions Analysis
Types of Reactions
[6,3’‘’]biflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid units.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace specific functional groups on the biflavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce reduced flavonoid derivatives.
Scientific Research Applications
[6,3’‘’]biflavone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of biflavonoids.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in cancer therapy.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of [6,3’‘’]biflavone involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes like cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play roles in inflammation and cancer progression . Additionally, [6,3’‘’]biflavone can modulate signaling pathways such as the ERK1-2/p38/NFκB pathway, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Amentoflavone: A well-known biflavonoid with similar anti-inflammatory and anticancer properties.
Hinokiflavone: Another biflavonoid with potent anticancer activity and a different mechanism of action involving the inhibition of pre-mRNA splicing.
Agathisflavone: Known for its neuroprotective effects and ability to enhance neuronal populations.
Uniqueness
[6,3’‘’]biflavone is unique due to its specific molecular structure and the distinct positions of its flavonoid units. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H18O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-[3-(4-oxochromen-2-yl)phenyl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C30H18O4/c31-25-17-30(33-27-12-5-4-11-23(25)27)22-10-6-9-20(15-22)21-13-14-28-24(16-21)26(32)18-29(34-28)19-7-2-1-3-8-19/h1-18H |
InChI Key |
ATBFVHXRFRVXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C4=CC(=CC=C4)C5=CC(=O)C6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,4]Oxazepan-(5E)-ylideneamine](/img/structure/B10838848.png)

![[1,4]Oxazepan-(3E)-ylideneamine](/img/structure/B10838858.png)
![[14C]methylamine](/img/structure/B10838866.png)
![[1-Benzyl-1H-quinolin-(4E)-ylidene]-hexyl-amine](/img/structure/B10838870.png)
![9,20,25-Trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol](/img/structure/B10838876.png)
![[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine](/img/structure/B10838883.png)
![[2-(Imidazol-1-yl)ethyl]-bisphosphonic acid](/img/structure/B10838892.png)

![[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol](/img/structure/B10838897.png)
![[2-(Benzoimidazol-1-yl)ethylidene]bisphosphonic acid](/img/structure/B10838900.png)
![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)
![[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838931.png)
![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)
